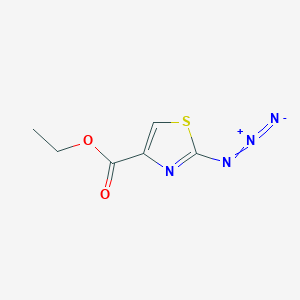

2-Azido-4-ethoxycarbonylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-4-ethoxycarbonylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Azidoazole compounds, a class to which this compound belongs, have been studied for their energetic properties . More research is needed to identify specific biological targets.

Mode of Action

Azidoazole compounds are known to undergo azide/azole isomerization, which participates in their pyrolysis . This process could potentially influence the interaction of 2-Azido-4-ethoxycarbonylthiazole with its targets.

Biochemical Pathways

The formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines . This suggests that the compound may be involved in reactions with nitric acid in certain biochemical pathways.

Result of Action

Azido impurities in drug substances have been found to be mutagenic, potentially damaging dna and increasing the risk of developing cancer . This suggests that this compound may have similar effects, although more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of nitric acid . Additionally, the stability and pyrolysis of azidoazole compounds can be influenced by various possible trigger bonds .

Biochemical Analysis

Biochemical Properties

2-Azido-4-ethoxycarbonylthiazole has been found to participate in robust synthesis of azido modified RNA from amino precursors by diazotransfer reaction . This suggests that it interacts with enzymes involved in RNA synthesis. The azido group in the compound is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA .

Cellular Effects

For instance, they have been used in the synthesis of various heterocycles, which are known to play crucial roles in cellular processes .

Molecular Mechanism

It is known that azidoazole compounds undergo various transformations under different conditions . For instance, the formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-ethoxycarbonylthiazole typically involves the reaction of 2-amino-5-ethoxycarbonyl-1,3,4-thiadiazine with dilute nitric acid. This reaction leads to the formation of this compound through an intramolecular rearrangement process . The reaction conditions include maintaining an acidic medium and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-ethoxycarbonylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) without a catalyst.

Major Products

Substitution: Formation of various substituted thiazoles.

Reduction: Formation of 2-amino-4-ethoxycarbonylthiazole.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-Azido-4-ethoxycarbonylthiazole has several applications in scientific research:

Biology: Utilized in the modification of biomolecules, such as nucleic acids, for labeling and tracking purposes.

Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-Azido-4-ethoxycarbonylthiazole can be compared with other azido-thiazole derivatives, such as:

2-Azido-4-carboxythiazole: Similar in structure but with a carboxyl group instead of an ethoxycarbonyl group.

2-Azido-4-methylthiazole: Contains a methyl group instead of an ethoxycarbonyl group.

2-Azido-4-phenylthiazole: Contains a phenyl group instead of an ethoxycarbonyl group.

The uniqueness of this compound lies in its ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name |

ethyl 2-azido-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBLJKKTIZWCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/new.no-structure.jpg)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2759170.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2759172.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

![N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2759177.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)